molecular formula C22H18ClNO4 B4077050 2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide

2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide

Cat. No.: B4077050
M. Wt: 395.8 g/mol
InChI Key: LAYXHFGQLVVTRV-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group and a methoxydibenzofuran moiety linked through a propanamide chain

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c1-13(27-15-7-5-6-14(23)10-15)22(25)24-18-12-20-17(11-21(18)26-2)16-8-3-4-9-19(16)28-20/h3-13H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYXHFGQLVVTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Coupling with Dibenzofuran: The chlorophenoxyalkane is then coupled with 2-methoxydibenzofuran under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

    Amidation: The final step involves the amidation of the coupled product with a suitable amine to form the propanamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide may have several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-(3-chlorophenoxy)-N-(2-hydroxydibenzofuran-3-yl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide
Reactant of Route 2
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2-(3-chlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)propanamide

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